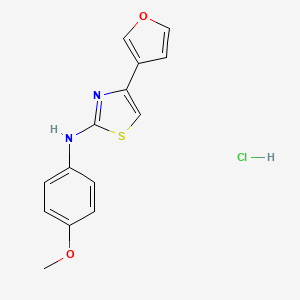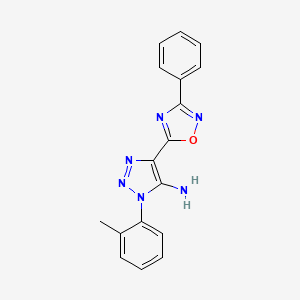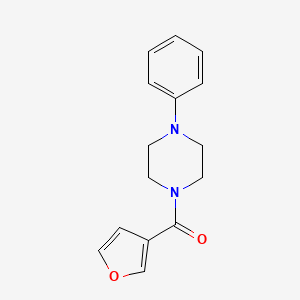![molecular formula C20H17ClN6O2 B2502147 N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888425-09-0](/img/structure/B2502147.png)
N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that utilize various electrophilic and nucleophilic building blocks. In the case of N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide, although not directly synthesized in the provided papers, similar compounds have been synthesized using related methods. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones was achieved using N-aryl-2-chloroacetamides as electrophilic building blocks, which suggests that a similar approach could be employed for the synthesis of the title compound . Additionally, the synthesis of related pyrimidine derivatives has been reported, where the condensation of various starting materials followed by cyclization and functional group transformations led to the desired products .
Molecular Structure Analysis
The molecular structure of compounds similar to the title compound has been elucidated using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and DFT was used to compare optimized geometric bond lengths and angles with experimental data . These techniques are crucial for confirming the molecular structure and understanding the electronic properties of such compounds.
Chemical Reactions Analysis
The reactivity of compounds containing the pyrimidine moiety can be quite diverse. The papers provided detail the synthesis of various pyrimidine derivatives and their subsequent reactions. For example, the synthesis of 1,3,4-oxadiazole derivatives involved the conversion of aromatic acids into esters, hydrazides, and then thiols, followed by a reaction with a bromoacetamide . This indicates that the title compound could potentially undergo similar reactions, given the presence of an acetamide group and a pyrimidine ring in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the vibrational spectroscopic signatures of a dimer molecule of a related compound were studied using Raman and Fourier transform infrared spectroscopy, which provided insights into the stability and intermolecular interactions of the molecule . The conformational behavior of another related compound was analyzed using computer modeling, which showed the influence of internal rotation on its properties . These studies highlight the importance of understanding the physical and chemical properties for the development of new compounds with desired characteristics.
Applications De Recherche Scientifique
Antitumor Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds with chlorophenyl and dimethylphenyl groups, has shown potential antitumor activity. El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate activity. This suggests potential applications of similar compounds in cancer research and treatment strategies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Ligand-Protein Interactions and Photovoltaic Efficiency
Compounds with structural elements similar to the specified chemical have been studied for their spectroscopic properties and interactions with proteins, such as Cyclooxygenase 1 (COX1). Additionally, their photochemical and thermochemical properties have been evaluated for potential use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a broader scope of research applications beyond biomedicine into renewable energy technologies (Mary et al., 2020).
Antibacterial Activity
Derivatives of chlorophenyl and dimethylphenyl have been synthesized and assessed for their antibacterial efficacy. Desai et al. (2008) explored the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, providing insights into the structure-activity relationships that guide the development of new antibacterial compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, related to compounds with chlorophenyl and dimethylphenyl groups, have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The synthesized compounds showed subnanomolar affinity for TSPO, comparable to known ligands, and were explored as potential in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-6-13(2)8-16(7-12)27-19-18(24-25-27)20(29)26(11-22-19)10-17(28)23-15-5-3-4-14(21)9-15/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZWNQKIGOSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)



![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)


![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

